molecular formula C9H5F2NaO2 B2920701 sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate CAS No. 1344676-82-9

sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate

Cat. No. B2920701
CAS RN: 1344676-82-9
M. Wt: 206.124
InChI Key: CZLUAOQVJIULLT-UHFFFAOYSA-M
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Description

The compound seems to contain a 2,6-difluorophenyl group, which is a common motif in many organic compounds . It’s part of a larger structure that includes a sodium atom and an oxoprop-1-en-1-olate group. This suggests that the compound might be a type of organic salt .

Scientific Research Applications

Medical Applications

Sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate plays a pivotal role in medical research, particularly in the development and evaluation of therapeutic strategies. In a study focused on Alzheimer's disease, sodium oligomannate (GV-971), derived from marine oligosaccharides, demonstrated significant efficacy in improving cognition in patients with mild-to-moderate Alzheimer’s dementia. The trial highlighted the potential of sodium-based compounds in neurodegenerative disease treatment, showcasing an innovative approach to managing cognitive decline (Xiao et al., 2021).

Environmental and Food Science

In the realm of environmental science and food preservation, sodium compounds, including benzoates, have been extensively studied for their preservative qualities and impact on food safety. Research evaluating the effects of sodium benzoate, a commonly used food preservative, on glucose homeostasis and metabolic profiles in humans, found no significant acute adverse effects on glucose homeostasis. This study contributes to understanding the dietary exposure implications of sodium benzoate, supporting its continued use under current guidelines (Lennerz et al., 2015).

properties

IUPAC Name

sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2.Na/c10-6-2-1-3-7(11)9(6)8(13)4-5-12;/h1-5,12H;/q;+1/p-1/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUAOQVJIULLT-FXRZFVDSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C=C[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(=O)/C=C/[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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